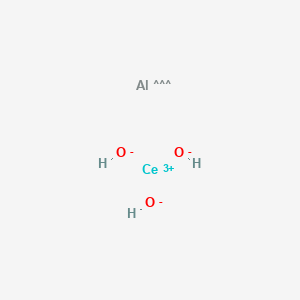

Aluminum cerium oxide (AlCeO3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminium-Cer-Oxid (AlCeO3) ist eine Verbindung, die Aluminium und Cer mit Sauerstoff kombiniert. Es ist bekannt für seine einzigartigen Eigenschaften, darunter hohe thermische Stabilität, Oxidationsbeständigkeit und katalytische Aktivität. Diese Verbindung ist in verschiedenen Bereichen von großem Interesse, darunter Materialwissenschaften, Chemie und industrielle Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aluminium-Cer-Oxid kann durch verschiedene Verfahren synthetisiert werden, darunter Festkörperreaktionen, Sol-Gel-Prozesse und Copräzipitationstechniken. Ein gängiges Verfahren besteht darin, Aluminiumnitrat und Cer-Nitrat in einer wässrigen Lösung zu mischen, gefolgt von der Zugabe eines Fällungsmittels wie Ammoniumhydroxid. Der resultierende Niederschlag wird dann filtriert, gewaschen und bei hohen Temperaturen calciniert, um Aluminium-Cer-Oxid zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Aluminium-Cer-Oxid häufig unter Verwendung von Hochtemperatur-Festkörperreaktionen hergestellt. Dies beinhaltet das Erhitzen einer Mischung aus Aluminiumoxid- und Ceroxidpulvern auf Temperaturen über 1000 °C. Die Reaktion wird typischerweise in einer kontrollierten Atmosphäre durchgeführt, um Kontamination zu vermeiden und die Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: Aluminium-Cer-Oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders bekannt für seine Redoxeigenschaften, wobei Cerium zwischen verschiedenen Oxidationsstufen (Ce^3+ und Ce^4+) wechseln kann, was es zu einem effektiven Katalysator in Oxidations-Reduktionsreaktionen macht .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Aluminium-Cer-Oxid verwendet werden, sind Wasserstoff, Sauerstoff und verschiedene Kohlenwasserstoffe. Die Reaktionen werden typischerweise bei erhöhten Temperaturen durchgeführt, um die Redoxprozesse zu erleichtern. Beispielsweise kann Aluminium-Cer-Oxid in Gegenwart von Wasserstoff reduziert werden, um Cer-Aluminium-Legierungen zu bilden .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Aluminium-Cer-Oxid gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Bei Oxidationsreaktionen ist Ceroxid (CeO2) ein häufiges Produkt, während Reduktionsreaktionen Ceriummetall und Aluminiumoxid liefern können .

Wissenschaftliche Forschungsanwendungen

Aluminium-Cer-Oxid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: In der Chemie wird Aluminium-Cer-Oxid als Katalysator in verschiedenen Reaktionen verwendet, darunter die Oxidation von Kohlenwasserstoffen und die Reduktion von Stickoxiden. Seine katalytischen Eigenschaften werden dem Redoxverhalten von Cerium zugeschrieben, das Elektronentransferprozesse erleichtert .

Biologie und Medizin: In Biologie und Medizin werden Aluminium-Cer-Oxid-Nanopartikel für ihre antioxidativen Eigenschaften untersucht. Diese Nanopartikel können freie Radikale abfangen, wodurch sie zu potenziellen Kandidaten für therapeutische Anwendungen bei oxidativen Stress-bedingten Erkrankungen werden .

Industrie: In industriellen Anwendungen wird Aluminium-Cer-Oxid bei der Herstellung von Hochtemperaturkeramiken und als Bestandteil in Katalysatoren für Abgassysteme von Kraftfahrzeugen verwendet. Seine thermische Stabilität und Oxidationsbeständigkeit machen es für diese Hochleistungsanwendungen geeignet .

Wirkmechanismus

Der Mechanismus, durch den Aluminium-Cer-Oxid seine Wirkungen ausübt, beruht hauptsächlich auf seinen Redoxeigenschaften. Cerium in der Verbindung kann zwischen den Oxidationsstufen Ce^3+ und Ce^4+ wechseln, wodurch es an Elektronentransferreaktionen teilnehmen kann. Dieser Redoxzyklus ist für seine katalytische Aktivität entscheidend, da er die Oxidation und Reduktion verschiedener Substrate ermöglicht. Die Anwesenheit von Aluminium verbessert die thermische Stabilität und strukturelle Integrität der Verbindung, wodurch sie bei Hochtemperaturanwendungen wirksam ist .

Ähnliche Verbindungen:

- Ceroxid (CeO2)

- Aluminiumoxid (Al2O3)

- Cer-Aluminat (CeAlO3)

Vergleich: Im Vergleich zu Ceroxid und Aluminiumoxid weist Aluminium-Cer-Oxid aufgrund der synergistischen Effekte von Aluminium und Cer verbesserte katalytische Eigenschaften auf. Die Anwesenheit von Aluminium verbessert die thermische Stabilität und mechanische Festigkeit der Verbindung, während Cerium für die Redoxaktivität sorgt. Cer-Aluminat, eine weitere ähnliche Verbindung, teilt einige Eigenschaften mit Aluminium-Cer-Oxid, kann sich aber in bestimmten Anwendungen und Leistungsmerkmalen unterscheiden .

Aluminium-Cer-Oxid zeichnet sich durch seine einzigartige Kombination von Eigenschaften aus, wodurch es zu einem vielseitigen Material für verschiedene wissenschaftliche und industrielle Anwendungen wird.

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum cerium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its redox properties, where cerium can switch between different oxidation states (Ce^3+ and Ce^4+), making it an effective catalyst in oxidation-reduction reactions .

Common Reagents and Conditions: Common reagents used in reactions with aluminum cerium oxide include hydrogen, oxygen, and various hydrocarbons. The reactions are typically carried out at elevated temperatures to facilitate the redox processes. For example, in the presence of hydrogen, aluminum cerium oxide can undergo reduction to form cerium aluminum alloys .

Major Products: The major products formed from reactions involving aluminum cerium oxide depend on the specific reaction conditions. In oxidation reactions, cerium oxide (CeO2) is a common product, while reduction reactions can yield cerium metal and aluminum oxide .

Wissenschaftliche Forschungsanwendungen

Aluminum cerium oxide has a wide range of scientific research applications:

Chemistry: In chemistry, aluminum cerium oxide is used as a catalyst in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. Its catalytic properties are attributed to the redox behavior of cerium, which facilitates electron transfer processes .

Biology and Medicine: In biology and medicine, aluminum cerium oxide nanoparticles are explored for their antioxidant properties. These nanoparticles can scavenge free radicals, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Industry: In industrial applications, aluminum cerium oxide is used in the production of high-temperature ceramics and as a component in catalytic converters for automotive exhaust systems. Its thermal stability and resistance to oxidation make it suitable for these high-performance applications .

Wirkmechanismus

The mechanism by which aluminum cerium oxide exerts its effects is primarily through its redox properties. Cerium in the compound can alternate between Ce^3+ and Ce^4+ oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity, as it enables the oxidation and reduction of various substrates. The presence of aluminum enhances the thermal stability and structural integrity of the compound, making it effective in high-temperature applications .

Vergleich Mit ähnlichen Verbindungen

- Cerium oxide (CeO2)

- Aluminum oxide (Al2O3)

- Cerium aluminate (CeAlO3)

Comparison: Compared to cerium oxide and aluminum oxide, aluminum cerium oxide exhibits enhanced catalytic properties due to the synergistic effects of aluminum and cerium. The presence of aluminum improves the thermal stability and mechanical strength of the compound, while cerium provides redox activity. Cerium aluminate, another similar compound, shares some properties with aluminum cerium oxide but may differ in specific applications and performance characteristics .

Aluminum cerium oxide stands out due to its unique combination of properties, making it a versatile material for various scientific and industrial applications.

Eigenschaften

Molekularformel |

AlCeH3O3 |

|---|---|

Molekulargewicht |

218.120 g/mol |

InChI |

InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |

InChI-Schlüssel |

VXLGWCOZCKOULK-UHFFFAOYSA-K |

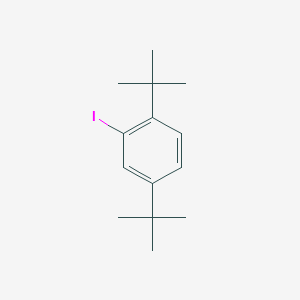

Kanonische SMILES |

[OH-].[OH-].[OH-].[Al].[Ce+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)